(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
PQULUYWADYJNDJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality and sets the stereochemistry.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine is being investigated for its interactions with biological systems, particularly its role in modulating neurotransmitter receptors. Its structural similarity to known psychoactive compounds suggests potential uses in treating neurological disorders, including schizophrenia and depression. Preliminary studies have shown that analogs of this compound can activate trace amine-associated receptor 1 (TAAR1), which is linked to mood regulation and cognitive functions .
Case Study:
In a study focusing on TAAR1 modulation, compounds based on similar structures demonstrated significant agonistic activity, suggesting that (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine could serve as a lead compound for developing new psychiatric medications .
Organic Synthesis
Building Block in Synthesis:
This compound serves as a versatile building block in organic synthesis. Its amine group allows for various chemical transformations, including oxidation to form imines or nitriles and substitution reactions to create more complex phenylethylamines.
Applications in Synthesis:
- Oxidation: Can be converted into imines or nitriles.
- Reduction: Allows for the formation of secondary or tertiary amines.
- Substitution: Facilitates the creation of substituted phenylethylamines, which are important in pharmaceuticals.
Material Science
Fluorinated Compounds:
The fluorinated nature of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine enhances its stability and efficacy in various applications. Fluorinated compounds are often utilized in the development of advanced materials due to their unique physical and chemical properties, such as increased resistance to thermal degradation and chemical reactivity.
Potential Applications:
- Pesticides: The fluorinated structure may improve the efficacy and stability of agricultural chemicals.
- Specialty Chemicals: Utilized in producing specialty chemicals that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, leading to changes in neuronal signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and applications of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine and its analogues:
Key Findings and Implications
Electronic and Steric Effects
- Fluorine Substitution: The 4-fluoro group in the target compound and F-MBA introduces electron-withdrawing effects, enhancing resistance to oxidative metabolism.
- Trifluoroethyl Modification : The trifluoroethyl group in ’s compound drastically lowers amine basicity (pKa), altering solubility and reactivity in catalytic applications.
Halogen-Specific Interactions
Data Tables
Table 1: Physicochemical Properties
| Property | (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine | (S)-1-(3,4-Difluorophenyl)ethan-1-amine | (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 153.20 | 157.16 | 207.13 |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Key Functional Group | Primary amine | Primary amine | Trifluoroethylamine |
| Electron Effects | Moderate EWG (F) + EDG (CH₃) | Strong EWG (2×F) | Extreme EWG (CF₃) |
Biological Activity
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine, also known as (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine, is an organic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a fluorinated aromatic ring and an ethylamine chain, with a molecular formula of C_9H_12FN and a molecular weight of approximately 153.20 g/mol. The presence of the fluorine atom at the para position and the methyl group at the ortho position significantly influence its chemical reactivity and biological interactions.
Recent studies indicate that (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine exhibits significant binding affinity to various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions suggest that the compound may modulate neurotransmitter pathways effectively, which is crucial for its potential therapeutic applications.
Interaction with Neurotransmitter Receptors
Research has demonstrated that this compound can influence serotonin transporter (SERT) activity. For instance, binding studies have shown a high affinity for SERT, indicating that it may serve as a potential radioligand for imaging studies . The compound's ability to selectively bind to SERT while showing low affinity for norepinephrine and dopamine transporters highlights its specificity in targeting serotonin pathways.
Pharmacological Applications
The pharmacological implications of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine extend to several therapeutic areas:
- Antidepressant Activity : Due to its interaction with serotonin receptors, there is potential for this compound to be developed as an antidepressant or anxiolytic agent.
- Cancer Treatment : Preliminary investigations suggest that compounds with similar structures may inhibit cancer cell proliferation. For example, related compounds have shown efficacy against various cancer types, including breast cancer and leukemia .
Comparative Analysis with Similar Compounds
To understand the unique properties of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)ethan-1-amine | 1212831-44-1 | Lacks methyl substitution on the phenyl ring |
| 1-(3-Fluorophenyl)ethan-1-amine | 1212852-94-2 | Different fluorine position affects activity |
| 1-(4-Methylphenyl)ethan-1-amine | 44629-7 | No fluorine; focuses on methyl substitution |
This table illustrates how variations in substitution patterns can significantly influence biological activity and receptor binding profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Serotonin Transporter Binding : A study involving a radiolabeled derivative demonstrated high binding affinity for SERT, suggesting potential use in PET imaging .
- Cancer Cell Inhibition : Compounds structurally related to (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine have shown moderate efficacy against human breast cancer cell lines, indicating a possible pathway for therapeutic development .
- Toxicity Assessment : Research on fluorinated anilines has revealed metabolic changes in model organisms, which could provide insights into the toxicity mechanisms associated with similar compounds .
Q & A
Q. What are the standard synthetic routes for (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Alkylation of a chiral amine precursor with a halogenated aryl compound (e.g., 4-fluoro-2-methylbromobenzene) under basic conditions (e.g., NaH in THF) .
- Step 2 : Reduction of intermediate imines or oximes using catalysts like palladium on carbon (Pd/C) under hydrogen (H₂) at 1 atm, as demonstrated in analogous fluorophenyl ethanamine syntheses .
- Step 3 : Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~1.3 ppm for methyl groups; aromatic protons at δ 6.8–7.2 ppm) to confirm regiochemistry and enantiopurity .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 168.09) .
- X-ray Crystallography : To resolve absolute configuration using SHELXL software for refinement .
Q. What solvents and catalysts are commonly used in its synthesis?
- Methodological Answer :
Q. How does the fluorine substituent influence reactivity and stability?
- Methodological Answer : The 4-fluoro group:
- Enhances electrophilic aromatic substitution by activating the ring via inductive effects.
- Improves metabolic stability in biological studies by resisting oxidative degradation .
- Alters crystallinity , as seen in X-ray structures of fluorinated analogs .
Q. What safety protocols apply when handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (similar to handling fluorinated amines in ).
- Ventilation : Use fume hoods due to potential amine volatility.
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .
Advanced Research Questions
Q. How can enantiomeric excess be optimized in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use palladium complexes with (S)-BINAP ligands to achieve >90% ee, as reported for structurally related amines .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
- Monitoring : Track ee via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR with HRMS to rule out impurities (e.g., residual solvents or diastereomers) .
- Crystallographic Validation : Resolve ambiguous NOE effects or coupling constants via X-ray diffraction .
- Isotopic Labeling : Use deuterated analogs to assign peaks in crowded spectra (see for deuterated amine strategies).
Q. What catalytic systems enable C–H functionalization in derivatives of this compound?
- Methodological Answer :
- Palladium Catalysis : Pd(OAc)₂ with ligands like PPh₃ for Suzuki-Miyaura couplings at the 4-fluoro position .
- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue LED light for α-C–H amination, enabling late-stage diversification .
Q. How do substituents (e.g., methyl vs. fluoro) affect biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Methyl Group : Enhances lipophilicity (logP ↑) and membrane permeability, as seen in analogs from .
- Fluoro Group : Reduces metabolic clearance (t₁/₂ ↑) and improves target binding via halogen bonding .
- SAR Validation : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME for bioavailability radar (e.g., TPSA ~40 Ų, logP ~2.1) .
- MD Simulations : GROMACS for modeling blood-brain barrier penetration (hydrophobic residues dominate interactions) .
- DFT Calculations : Gaussian 16 to assess fluorine’s electrostatic impact on receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
